Antimony trifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

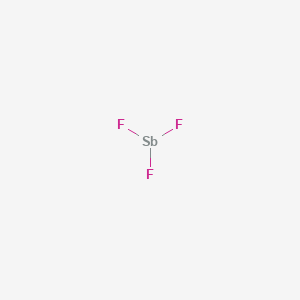

Antimony trifluoride, also known as trifluorostibane, is an inorganic compound with the chemical formula SbF₃. It appears as a white solid and is one of the two principal fluorides of antimony, the other being antimony pentafluoride. This compound is used in various industrial applications and as a reagent in inorganic and organofluorine chemistry .

Méthodes De Préparation

Antimony trifluoride is typically prepared by treating antimony trioxide with hydrogen fluoride. The reaction is as follows: [ \text{Sb}_2\text{O}_3 + 6 \text{HF} \rightarrow 2 \text{SbF}_3 + 3 \text{H}_2\text{O} ] This method involves the reaction of antimony trioxide with hydrogen fluoride to produce this compound and water . The compound is a mild Lewis acid and hydrolyzes slowly in water. Industrial production methods often involve similar processes, ensuring the purity and consistency of the product.

Analyse Des Réactions Chimiques

Fluorination Reactions

SbF₃ serves as a fluorinating agent in organic and inorganic synthesis:

Swarts Reaction

SbF₃ converts organic chlorides to fluorides, often in the presence of SbCl₅ or Cl₂ to form the reactive intermediate SbCl₂F₃:

R Cl+SbF3→R F+SbCl3

For example, CCl₃F (Freon-11) is produced industrially using this method .

Halogen Exchange with Boron Compounds

SbF₃ reacts with diboron tetrachloride (B₂Cl₄) to produce diboron tetrafluoride (B₂F₄):

B2Cl4+2textSbF3→B2F4+2textSbCl3

This reaction is pivotal in generating Lewis acids for coordination chemistry .

Lewis Acid Behavior

SbF₃ acts as a mild Lewis acid, forming complexes with Lewis bases like amines and ethers:

| Complex | Structure | Application |

|---|---|---|

| [SbF₃(tmen)] | Sb center bonded to tmen ligand | Solubility enhancement in non-polar solvents |

| [(Lᵢᴾᴾ)SbF₃] | NHC-stabilized SbF₃ | Facilitates auto-ionization |

These complexes are critical in enabling SbF₃’s reactivity in aprotic solvents .

Auto-Ionization in Non-Polar Solvents

In the presence of N-heterocyclic carbenes (NHCs), SbF₃ undergoes auto-ionization to form ionic species:

2textSbF3→[(LDipp)2SbF2]+[SbF4]−

This rare pnictogen(III) halide auto-ionization involves ligand rearrangement into mesoionic carbenes (MICs), a novel mechanism observed in Sb chemistry .

Substitution Reactions

SbF₃ replaces dimethylamino groups in phosphonitriles via non-geminal pathways:

P3N3(NMe2)6+SbF3→P3N3(NMe2)6−nFn+Sb NMe2)3

This stepwise substitution is utilized to synthesize fluorinated phosphonitrile derivatives .

Reactions with Halogens

SbF₃ reacts with fluorine gas to form antimony pentafluoride (SbF₅), a stronger Lewis acid:

SbF3+F2→SbF5

SbF₅ is integral in superacid systems (e.g., HF-SbF₅) .

Comparison with Related Fluorinating Agents

| Agent | Formula | Relative Lewis Acidity | Key Application |

|---|---|---|---|

| SbF₃ | SbF₃ | Moderate | Swarts reaction, complexes |

| BF₃ | BF₃ | Weak | Catalysis in organic synthesis |

| AsF₃ | AsF₃ | Moderate | Semiconductor doping |

SbF₃’s polymeric solid-state structure (bridging F ligands) reduces volatility compared to AsF₃ or SbCl₃ .

Hydrolysis and Stability

SbF₃ hydrolyzes slowly in water, forming antimony oxyfluorides:

SbF3+H2O→SbOF+2textHF

This reaction limits its use in aqueous systems but is exploited in ceramic glazes .

Applications De Recherche Scientifique

Scientific Research Applications

1. Fluorination Reagent

- Description : Antimony trifluoride is primarily used as a fluorination reagent in organic synthesis. It facilitates the conversion of halogenated compounds to their corresponding fluorinated derivatives.

- Case Study : The Swarts reaction demonstrates the effectiveness of this compound when combined with chlorine or antimony pentachloride to produce antimony trifluorodichloride (SbCl₂F₃), which serves as an active fluorinating species .

2. Electroplating Agent

- Description : In electrochemistry, this compound is utilized as an electroplating agent. Its ability to form stable complexes enhances the deposition of metals onto substrates.

- Case Study : Research has shown that this compound-modified carbon paste electrodes can be employed for electrochemical stripping analysis of heavy metals, indicating its utility in environmental monitoring and analytical chemistry .

3. Production of Ceramics and Dyes

- Description : this compound is also used in the manufacturing of ceramics, including pottery and porcelain. It contributes to the formulation of ceramic enamels and glazes.

- Case Study : Its application in dyeing processes has been documented, where it aids in achieving specific color properties in textiles and other materials .

Summary Table of Applications

| Application Area | Description | Notable Case Studies |

|---|---|---|

| Fluorination Reagent | Converts chlorinated compounds to fluorinated derivatives | Swarts reaction for organofluorine synthesis |

| Electroplating Agent | Enhances metal deposition on substrates | Use in electrochemical stripping analysis |

| Ceramics & Dyes | Used in ceramics production and dyeing | Applications in ceramic enamels and textile dyes |

Mécanisme D'action

The mechanism by which antimony trifluoride exerts its effects primarily involves its role as a fluorination reagent. It acts as a source of fluoride ions, which can replace other halides in organic compounds. This process involves the formation of antimony trifluorodichloride (SbCl₂F₃) when treated with chlorine or antimony pentachloride, which then facilitates the fluorination reaction .

Comparaison Avec Des Composés Similaires

Antimony trifluoride can be compared with other similar compounds, such as:

Antimony pentafluoride (SbF₅): A stronger Lewis acid and more reactive fluorinating agent.

Antimony trichloride (SbCl₃): Similar in structure but less effective as a fluorinating agent.

Arsenic trifluoride (AsF₃): Similar in structure but more volatile and less commonly used.

This compound is unique due to its mild Lewis acidity and its ability to act as a fluorination reagent without being as reactive or hazardous as antimony pentafluoride .

Propriétés

Numéro CAS |

7783-56-4 |

|---|---|

Formule moléculaire |

F3Sb |

Poids moléculaire |

178.755 g/mol |

Nom IUPAC |

antimony(3+);trifluoride |

InChI |

InChI=1S/3FH.Sb/h3*1H;/q;;;+3/p-3 |

Clé InChI |

GUNJVIDCYZYFGV-UHFFFAOYSA-K |

SMILES |

F[Sb](F)F |

SMILES canonique |

[F-].[F-].[F-].[Sb+3] |

Point d'ébullition |

376 °C |

Color/Form |

White orthorhombic crystals Orthorhombic, deliquescent crystals White to gray hygroscopic crystals There are three known crystalline modifications. |

Densité |

4.38 at 69.8 °F (USCG, 1999) 4.38 g/cu cm |

melting_point |

558 °F (USCG, 1999) 287 °C |

Key on ui other cas no. |

7783-56-4 |

Description physique |

Antimony trifluoride is a white to gray crystalline solid, which is sometimes shipped as an aqueous solution. It is corrosive to tissue. It is used in ceramics and to make other chemicals. |

Pictogrammes |

Acute Toxic; Environmental Hazard |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

In water, 492 g/100 g water at 25 °C In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C Soluble in water 154 g/100 mL methanol; soluble in acetone |

Pression de vapeur |

26.34 kPa (0.26 atm) at melting point |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.